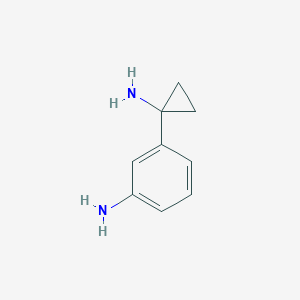

3-(1-Aminocyclopropyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

3-(1-aminocyclopropyl)aniline |

InChI |

InChI=1S/C9H12N2/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,10-11H2 |

InChI Key |

ZZIDQSYUJFBUOR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)N)N |

Origin of Product |

United States |

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies

Reactivity of the Cyclopropane (B1198618) Ring in 3-(1-Aminocyclopropyl)aniline Systems

The cyclopropane ring in this system is a "donor-acceptor" cyclopropane, with the amino group acting as an electron donor, which polarizes and activates the distal C-C bond of the ring. This inherent strain and electronic activation make the ring susceptible to various transformations that are not observed in more stable carbocycles.

The presence of a Lewis basic amino group makes the cyclopropane ring in this compound susceptible to ring-opening reactions when treated with Brønsted or Lewis acids. snnu.edu.cnwikipedia.org The reaction is typically initiated by the coordination of the acid to the electron-withdrawing substituent or protonation, which enhances the polarization of the cyclopropane C-C bonds and facilitates nucleophilic attack. snnu.edu.cn This process generates a formal 1,3-zwitterionic intermediate that can be trapped by a variety of nucleophiles. snnu.edu.cn

In the presence of a Lewis acid catalyst, the LUMO (Lowest Unoccupied Molecular Orbital) of the system is lowered, making it more electrophilic. snnu.edu.cn Nucleophilic attack then proceeds, leading to the cleavage of the strained ring. The regioselectivity of the attack can be influenced by the nature of the substituents and the specific acid used. For this compound, this reactivity provides a pathway to 1,3-difunctionalized propylamines. snnu.edu.cn

| Catalyst/Acid | Nucleophile | Product Type | Plausible Mechanism | Reference |

| Lewis Acids (e.g., MgI₂, Cu(OTf)₂) | Aldehydes, Imines | Tetrahydrofurans, Pyrrolidines | Lewis acid activates the cyclopropane, facilitating nucleophilic attack and subsequent annulation. snnu.edu.cnresearchgate.net | snnu.edu.cnresearchgate.net |

| Brønsted Acids (e.g., H₂SO₄, TfOH) | Water, Alcohols | 1,3-Diols, Amino-ethers | Protonation of the amine or ring facilitates nucleophilic attack by the solvent, leading to a ring-opened product. chimia.ch | chimia.ch |

| Chiral Phosphoric Acid | - | N,O-acetals | Asymmetric induction via a chiral counterion environment during the ring-opening of a protected aminocyclopropane. snnu.edu.cn | snnu.edu.cn |

Transition metals, particularly rhodium and palladium, are effective catalysts for mediating rearrangements and ring expansions of aminocyclopropane systems. These reactions often proceed through the formation of metallacyclic intermediates, leading to the construction of larger, more complex ring systems.

Rhodium catalysts have been shown to mediate the rearrangement of aminomethylcyclopropanes into pyrrolidines. thieme-connect.de This transformation likely involves the oxidative addition of the rhodium catalyst into a C-C bond of the cyclopropane ring, followed by reductive elimination to form the five-membered ring. The choice of rhodium catalyst and its ligands can influence the reaction pathway and product selectivity. thieme-connect.de Another significant transformation involves an α-iminol rearrangement, which can lead to a ring contraction to form a 2-aminocyclopropyl ketone intermediate, a precursor for synthesizing tryptamines. beilstein-journals.org

Palladium-catalyzed reactions offer another avenue for transformation. For instance, aniline-tethered alkylidenecyclopropanes can undergo oxidative cyclization with molecular oxygen as the oxidant to selectively produce 2- and 3-vinylindoles. rsc.org This process involves an initial aminopalladation followed by β-carbon elimination from the cyclopropane ring.

| Metal Catalyst | Reaction Type | Product | Plausible Mechanism | Reference |

| Rhodium Acetate (B1210297) / Trifluoroacetate | Rearrangement | Pyrrolidines | CO-assisted reductive chemistry where the catalyst mediates the rearrangement of the aminocyclopropane structure. thieme-connect.de | thieme-connect.de |

| Pd(OAc)₂ | Oxidative Cyclization | 2- or 3-Vinylindoles | Aminopalladation followed by β-carbon elimination of the cyclopropane ring. rsc.org | rsc.org |

| Rh(II) Catalysts | Ring Expansion | Azepinones | Insertion of a metal nitrene followed by ring expansion of a related cyclobutanol (B46151) system, suggesting a potential pathway for cyclopropanes. sci-hub.senih.gov | sci-hub.senih.gov |

| Gold(I) Catalysts | Ring Expansion | α-Methylenecyclopentanones | In related 1-alkynylcyclopropanol systems, gold catalysts promote ring expansion, a potential pathway for derivatives of this compound. beilstein-journals.org | beilstein-journals.org |

The cyclopropane ring can also be opened via radical-mediated pathways. One notable method involves photoredox catalysis, where visible light and a photocatalyst are used to generate an amine radical cation from the aminocyclopropane. researchgate.net This intermediate can undergo homolytic fragmentation of the strained C-C bond, producing a distonic radical cation. This reactive species can then participate in intramolecular cycloadditions. For example, a formal [3+2] cycloaddition can occur if an alkene is tethered to the molecule, leading to the formation of bicyclic amine structures like 1-aminonorbornanes. researchgate.net

Iron catalysis provides another route for radical transformations. An iron catalyst can initiate a [3+2] cyclization between N-aryl cyclopropylamines and various alkenes. acs.org The proposed mechanism involves the formation of a nitrogen-centered radical, which then adds to the alkene, followed by cyclization and ring-opening of the cyclopropane to yield functionalized cyclopentylamines. acs.org

| Method | Catalyst/Initiator | Reaction Type | Product | Plausible Mechanism | Reference |

| Photoredox Catalysis | Visible Light, Photocatalyst (e.g., Acridine) | Formal [3+2] Cycloaddition | Bicyclic Amines (e.g., 1-Aminonorbornanes) | Formation of an amine radical cation, followed by homolytic ring fragmentation and intramolecular cycloaddition. researchgate.net | researchgate.net |

| Iron Catalysis | Iron Salt (e.g., FeCl₃) | Radical [3+2] Cyclization | Functionalized Cyclopentylamines | Iron coordinates to the cyclopropylamine (B47189), leading to N-H bond dissociation, formation of an N-centered radical, and subsequent cascade reaction with an alkene. acs.org | acs.org |

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule behaves as a typical electron-rich aromatic amine. wikipedia.org The amino group is a strong activating group, directing electrophilic substitution primarily to the ortho and para positions. Its nucleophilicity also allows for a wide range of functional group interconversions at the nitrogen atom.

The electron-rich aromatic ring of the aniline moiety makes it an excellent nucleophile for aza-Friedel-Crafts reactions. rsc.org This reaction involves the acid-catalyzed addition of the aniline to an imine or iminium ion electrophile, resulting in the formation of a new C-C bond and the synthesis of α-arylamino compounds. rsc.orgbeilstein-journals.org Given the substitution pattern of this compound, the preferred site of attack would be the positions ortho and para to the amino group (positions 2, 4, and 6). Steric hindrance from the cyclopropyl (B3062369) group at position 3 might favor substitution at the para position (position 6). Chiral acid catalysts can be employed to achieve high enantioselectivity in these transformations. beilstein-journals.orgrsc.org

| Catalyst | Electrophile | Product | Key Features | Reference |

| Chiral Phosphoric Acid (e.g., BINOL-derived) | N-Boc-aldimines | Chiral α-Aryl-α-Amino Esters | Highly enantioselective, atom-economical C-C bond formation. beilstein-journals.org | beilstein-journals.org |

| Ni(II) Complexes | Cyclic N-sulfonyl α-ketiminoesters | α-Quaternary Amino Esters | Realizes alkylation of less reactive ketimines with anilines under mild conditions. rsc.org | rsc.org |

| Silver(I) Salts (e.g., Ag₂CO₃, AgOTf) | α-Bromo N-acylimines | Quaternary α-Amino Esters | Broad scope of arene nucleophiles; proceeds via a phase-transfer counteranion/Brønsted acid pair mechanism. nih.gov | nih.gov |

The primary aromatic amine of this compound is a versatile handle for a wide array of functional group interconversions (FGI). fiveable.melkouniv.ac.in These reactions allow for the modification of the amine's properties and the introduction of new functionalities.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for N-arylation or N-alkylation, enabling the synthesis of diaryl or alkylaryl amines from the primary aniline. mit.edunih.gov Standard organic transformations such as acylation with acyl chlorides or anhydrides can form amides, while reaction with sulfonyl chlorides yields sulfonamides. nih.gov These conversions are fundamental in medicinal chemistry and materials science for tuning the electronic and steric properties of the molecule.

| Reaction Type | Reagents | Catalyst | Product | Reference |

| N-Arylation (Buchwald-Hartwig) | Aryl Halides/Triflates, Base (e.g., NaOt-Bu) | Pd₂(dba)₃ / Phosphine Ligand (e.g., Xantphos) | Diaryl Amines | Versatile method for forming C-N bonds with a broad substrate scope. mit.edubeilstein-journals.org |

| N-Acylation | Acyl Chlorides, Anhydrides | Base (e.g., Pyridine, Et₃N) | Amides | Standard transformation to protect the amine or introduce new functional groups. vanderbilt.edu |

| N-Sulfonylation | Sulfonyl Chlorides | Base (e.g., Pyridine) | Sulfonamides | Creates stable sulfonamide linkage, often used in medicinal chemistry. nih.gov |

| Para-selective C-H Olefination | Alkenes, Oxidant (O₂) | Pd(OAc)₂ / S,O-ligand | para-Olefinated Anilines | Direct functionalization of the C-H bond para to the amine. uva.nl |

Detailed Mechanistic Investigations of Key Reactions

The reactivity of aminocyclopropyl anilines is profoundly influenced by the interplay between the electron-rich aniline ring and the strained cyclopropyl group. Mechanistic studies, particularly under photocatalytic conditions, have illuminated the complex pathways these molecules can undergo.

The generation of transient intermediates is central to the chemical transformations of aminocyclopropyl anilines. Single-electron oxidation, often initiated by visible-light photoredox catalysis, is a powerful method for activating these compounds. nih.govbeilstein-journals.org This process typically begins with the oxidation of the amine to its corresponding nitrogen radical cation. nih.govbeilstein-journals.org

Once formed, the aminium radical cation is a key branching point for various reaction pathways. nih.gov In the case of N-cyclopropylanilines, a characteristic and crucial step is the homolytic fragmentation of the strained three-membered ring. This ring-opening is promoted by the radical cation state and leads to the formation of a distonic intermediate, specifically a β-carbon radical iminium ion. nih.govnih.gov This intermediate possesses both a radical center and an electrophilic iminium moiety, enabling a diverse range of subsequent reactions, such as [3+2] cycloadditions. nih.gov

The existence of these fleeting intermediates has been substantiated through advanced analytical techniques. For example, in the intermolecular [3+2] annulation reaction of N-cyclopropylaniline, the reactive amine radical cation, the reduced photocatalyst, and the product radical cation have been successfully detected and characterized using electrospray ionization mass spectrometry (ESI-MS) combined with online laser irradiation. nsf.gov Computational studies, such as those employing Density Functional Theory (DFT), have been used to calculate the energies of transition states and intermediates in related aniline reactions, providing theoretical support for proposed mechanisms. researchgate.net For instance, in the reaction of methyl radicals with aniline, the potential energy surface (PES) was established, identifying transition states for the addition of the radical to various positions on the aniline ring. nih.gov

A notable reaction pathway involves the formation of an iminium ion without a radical component. beilstein-journals.org This can occur if the initially formed nitrogen radical cation loses a hydrogen radical. nih.gov This electrophilic iminium species can then be intercepted by various nucleophiles. beilstein-journals.orgsorbonne-universite.fr In enzymatic systems, aniline side-chains have been used to generate iminium ion intermediates, which are key to catalyzing reactions like Michael additions. nih.gov

| Intermediate Type | Method of Generation | Key Subsequent Reaction | Supporting Evidence |

| Nitrogen Radical Cation | Single-electron oxidation (e.g., photoredox catalysis) | Ring-opening of cyclopropyl group | ESI-MS Detection nsf.gov, Synthetic Utility nih.gov |

| β-Carbon Radical Iminium Ion | Homolytic fragmentation of cyclopropyl ring from radical cation | [3+2] Cycloaddition, Radical Cascades | Mechanistic Hypothesis nih.gov, Product Analysis nih.gov |

| Iminium Species | Loss of H• from radical cation; Condensation with carbonyls | Nucleophilic attack (e.g., Mannich reaction) | Catalytic Cycles beilstein-journals.orgmdpi.com, Enzymatic Studies nih.gov |

| Aniline Dication-like Transition State | Diprotonation in acidic media | Bamberger Rearrangement | DFT Calculations beilstein-journals.org |

The kinetics and thermodynamics of reactions involving anilines provide quantitative insight into reaction feasibility, rates, and the influence of substituents. While specific data for this compound is not extensively documented, studies on closely related meta-substituted anilines offer a strong basis for understanding its behavior.

The oxidative coupling of meta-substituted anilines has been investigated, revealing key thermodynamic parameters. orientjchem.org These studies often show that the reactions are first-order with respect to the aniline, the oxidant, and the acid catalyst. orientjchem.org Thermodynamic analysis of such oxidation reactions frequently indicates non-spontaneous and endothermic processes, as evidenced by positive Gibbs free energy of activation (ΔG*) values. researchgate.net

The activation parameters for the oxidation of various anilines have been determined, as shown in the table below. The negative entropy of activation (ΔS) suggests a more ordered transition state compared to the reactants. The enthalpy of activation (ΔH) reflects the energy barrier of the reaction. orientjchem.orgresearchgate.net

Table 3.3.2.1: Activation Parameters for Oxidative Coupling of Substituted Anilines Data adapted from studies on oxidative coupling reactions.

| Aniline Derivative | ΔH* (kJ mol⁻¹) | ΔS* (kJ mol⁻¹ K⁻¹) | ΔG* (kJ mol⁻¹) | Reference |

| Aniline | 6.826 | -0.2447 | 79.780 | researchgate.net |

| p-Hydroxy Aniline | 4.168 | -0.2513 | 80.186 | researchgate.net |

| p-Amino Aniline | - | - | 81.047 | researchgate.net |

Note: These values illustrate the thermodynamic profile for reactions of the aniline moiety and are indicative of the likely profile for this compound.

Computational chemistry provides further insights into reaction kinetics. For the reaction between aniline and methyl radicals, the potential energy surface was calculated, revealing activation barriers for different reaction channels. nih.gov The barrier for H-abstraction from the -NH2 group was found to be significantly lower than the barriers for radical addition to the aromatic ring, indicating the favorability of the abstraction pathway. nih.gov Transition state theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory are often employed to calculate rate constants from these computed energy surfaces. nih.gov

Behavior of Donor-Acceptor Cyclopropane Systems Relevant to the Compound

The compound this compound can be conceptualized within the framework of donor-acceptor (D-A) cyclopropane chemistry. D-A cyclopropanes are small, strained rings substituted with both an electron-donating (D) group and an electron-withdrawing (A) group. researchgate.net This substitution pattern polarizes the molecule, making the cyclopropane ring susceptible to nucleophilic ring-opening reactions, rendering them versatile building blocks in organic synthesis. researchgate.netthieme-connect.com

In this context, the aniline moiety can be considered an electron-donating group. While the aminocyclopropyl group is not a classic electron-acceptor, its reactivity, especially upon activation (e.g., protonation or oxidation), allows the cyclopropane ring to function as an electrophilic site.

A highly relevant transformation is the Lewis acid-catalyzed ring-opening of D-A cyclopropanes with primary amines, including anilines. nih.govmdpi.com In these reactions, the D-A cyclopropane behaves as a 1,4-C,C-dielectrophile, while the amine acts as a nucleophile. The reaction typically proceeds via nucleophilic attack of the aniline nitrogen on one of the cyclopropane carbons, leading to the cleavage of a C-C bond and the formation of an acyclic γ-amino derivative. nih.govmdpi.com

The scope of this reaction is broad, tolerating a variety of substituents on both the aniline and the D-A cyclopropane. nih.govmdpi.com The choice of Lewis acid catalyst is crucial for the reaction's success and can influence the product distribution. nih.gov

Table 3.4.1: Lewis Acid-Catalyzed Ring-Opening of Donor-Acceptor Cyclopropanes with Anilines Data from a study on the synthesis of γ-amino esters.

| Donor-Acceptor Cyclopropane | Aniline | Lewis Acid Catalyst (mol%) | Product Yield (%) | Reference |

| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Aniline | Ni(ClO₄)₂·6H₂O (20) | 92 | nih.gov |

| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Aniline | Y(OTf)₃ (20) | 91 | nih.gov |

| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Aniline | Sc(OTf)₃ (20) | 88 | nih.gov |

| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Aniline | Fe(OTf)₃ (20) | 71 | nih.gov |

| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | 4-Methoxyaniline | Y(OTf)₃ (20) | 94 | nih.gov |

| 2-Phenylcyclopropane-1,1-dicarbonitrile | Aniline | Y(OTf)₃ (25) | 87 | nih.gov |

This reactivity pattern highlights a potential transformation pathway for this compound itself, where intermolecular reactions could occur under acidic or catalytic conditions, with one molecule's aniline group acting as a nucleophile toward the activated cyclopropane ring of another.

Structural Diversity: Derivatives, Analogues, and Bioisosteric Research

Synthesis and Characterization of N-Substituted Aminocyclopropyl Aniline (B41778) Derivatives

The presence of a primary amino group on the aniline ring of 3-(1-aminocyclopropyl)aniline allows for a wide array of N-substitution reactions, enabling the synthesis of a diverse library of derivatives. Standard synthetic methodologies for the functionalization of anilines can be readily applied to this scaffold. These reactions include, but are not limited to, acylation, alkylation, sulfonylation, and the formation of ureas and thioureas.

For instance, acylation can be achieved by reacting the parent compound with acyl chlorides or anhydrides under basic conditions to yield the corresponding amides. Similarly, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride provides access to secondary and tertiary amine derivatives.

The characterization of these newly synthesized derivatives relies on a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure, verifying the addition of the new substituent, and observing chemical shifts indicative of the new electronic environment.

Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. For example, the formation of an amide would be confirmed by the appearance of a strong carbonyl (C=O) stretch around 1650 cm-1.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compounds, providing definitive evidence of a successful reaction.

Exploration of Substituent Effects on the Aromatic Ring System

The electronic properties of the aniline ring in this compound can be systematically modulated by introducing various substituents. The nature and position of these substituents significantly influence the molecule's reactivity, pKa, and intermolecular interactions. The effects of these substituents are generally understood through their inductive and resonance contributions, often quantified by Hammett constants (σ).

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), or halo (-F, -Cl) decrease the electron density on the aromatic ring and the exocyclic amino group. This effect lowers the basicity (pKa) of the aniline nitrogen, making it less nucleophilic. EWGs also deactivate the ring towards electrophilic aromatic substitution and typically direct incoming electrophiles to the meta-position relative to themselves.

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) or alkyl groups increase the electron density of the aromatic system. This enhances the nucleophilicity of the ring and the basicity of the amino group. EDGs are activating and direct incoming electrophiles to the ortho and para positions.

Table 1: Predicted Influence of Substituents on the this compound Ring

| Substituent (R) | Hammett Constant (σp) | Electronic Effect | Predicted Effect on Aniline Basicity | Predicted Effect on Ring Reactivity |

|---|---|---|---|---|

| -OCH3 | -0.27 | Strongly Donating (Resonance) | Increase | Activate (ortho, para-directing) |

| -CH3 | -0.17 | Donating (Inductive/Hyperconjugation) | Slightly Increase | Activate (ortho, para-directing) |

| -H | 0.00 | Neutral | Baseline | Baseline |

| -Cl | +0.23 | Withdrawing (Inductive) | Decrease | Deactivate (ortho, para-directing) |

| -CN | +0.66 | Strongly Withdrawing (Resonance/Inductive) | Strongly Decrease | Strongly Deactivate (meta-directing) |

| -NO2 | +0.78 | Very Strongly Withdrawing (Resonance/Inductive) | Very Strongly Decrease | Very Strongly Deactivate (meta-directing) |

Conformational Restriction and Rigidity in Cyclopropylamine (B47189) Analogues

A defining feature of the this compound scaffold is the conformational rigidity imposed by the cyclopropane (B1198618) ring. Unlike flexible alkyl chains, the three-membered ring has a fixed, planar geometry that severely restricts bond rotation. This rigidity is a powerful tool in rational drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

Studies on related molecules, such as 1-aminocyclopropanecarboxylic acid (ACC), have shown that the cyclopropyl (B3062369) group constrains the backbone of peptides, favoring specific secondary structures like γ-turns. nih.gov In this compound, the cyclopropane ring locks the spatial relationship between the amino group and the phenyl ring. This pre-organization means the molecule presents a well-defined three-dimensional shape to its environment.

This conformational constraint can be advantageous in several ways:

Improved Target Binding: By locking the molecule into a bioactive conformation, the entropic cost of binding is minimized.

Enhanced Selectivity: The rigid structure may fit precisely into a specific receptor or enzyme active site while being unable to adapt to the binding sites of off-targets.

Predictable Structure-Activity Relationships (SAR): With fewer accessible conformations, it is often easier to build computational models and understand how structural modifications affect biological activity.

The rigidity of the aminocyclopropyl moiety makes this scaffold an attractive building block for creating highly structured and potent bioactive molecules.

Design and Synthesis of Bioisosteric Replacements for the Aniline Moiety (e.g., 1-Aminonorbornanes)

While the aniline moiety is a common feature in many pharmaceuticals, it is also associated with metabolic liabilities. The aniline ring can be oxidized by cytochrome P450 enzymes in the liver, sometimes leading to the formation of reactive or toxic metabolites. frontiersin.orgumich.edufuturity.org This has driven significant research into the development of "bioisosteres"—structurally distinct groups that mimic the function of aniline while offering improved metabolic stability.

Saturated, three-dimensional scaffolds are particularly attractive as aniline bioisosteres because they are less prone to oxidation. The aminocyclopropyl group itself is a key precursor in the synthesis of one such bioisostere: the 1-aminonorbornane (aminoNB) core. umich.edufuturity.orgnih.govacs.org

Researchers have developed an elegant photochemical method to convert aminocyclopropanes into diversely substituted 1-aminonorbornanes. umich.edufuturity.orgnih.gov This process, driven by visible light photoredox catalysis, involves the fragmentation of an amine radical cation intermediate, which initiates a formal [3+2] cycloaddition to construct the rigid norbornane framework. nih.gov This synthetic strategy provides access to sp³-rich motifs that can serve as metabolically robust replacements for the planar aniline ring. nih.govacs.org In vitro studies have confirmed that these 1-aminonorbornane cores exhibit a lower tendency for oxidative processing compared to their aniline counterparts. umich.edufuturity.orgnih.gov

Other saturated bioisosteres for aniline include bicyclo[1.1.1]pentylamines (BCPAs), which also offer a rigid, three-dimensional structure with improved metabolic profiles. frontiersin.org The design and synthesis of these aniline replacements represent a key strategy in modern medicinal chemistry to create safer and more effective drug candidates.

Table 2: Comparison of Aniline and Saturated Bioisosteres

| Property | Aniline Moiety | 1-Aminonorbornane (aminoNB) | Bicyclo[1.1.1]pentylamine (BCPA) |

|---|---|---|---|

| Geometry | Planar, sp²-rich | Three-dimensional, sp³-rich | Three-dimensional, sp³-rich |

| Metabolic Stability | Prone to P450 oxidation | Generally improved stability, less prone to oxidation umich.edunih.gov | Generally improved stability frontiersin.org |

| Conformational Flexibility | Rotation around C-N bond | Highly rigid and constrained | Highly rigid and constrained |

| Synthesis | Well-established methods | Accessible via photochemical conversion of aminocyclopropanes nih.gov | Accessible via radical reactions with [1.1.1]propellane frontiersin.org |

Incorporation of the this compound Scaffold into More Complex Molecular Architectures

The bifunctional nature of this compound, with its reactive aniline core and rigid aminocyclopropyl group, makes it a versatile building block for constructing larger, more complex molecules with potential applications in pharmacology and materials science. The distinct reactivity of the two amino groups—one aromatic and one aliphatic—can be exploited for selective functionalization, allowing the scaffold to be incorporated into diverse molecular frameworks.

In medicinal chemistry, aniline derivatives are frequently used as starting materials for the synthesis of a wide range of heterocyclic compounds and other complex structures. For example, anilines are key components in the synthesis of:

Benzimidazoles: These can be formed by reacting aniline derivatives with other reagents, leading to compounds with demonstrated antimicrobial activities. nih.gov

Indazoles and Benzodiazepines: The aniline nitrogen can act as a nucleophile in cyclization reactions to form these privileged heterocyclic systems, which are found in molecules with antiproliferative and psychotropic properties, respectively. nih.govresearchgate.net

Amide- and Triazole-Containing Structures: The aniline moiety can be readily converted into amides or used as a handle to attach other functional groups like triazoles, which are prevalent in modern drug candidates. nih.gov

The aminocyclopropyl portion of the molecule adds a rigid, three-dimensional element that can serve as a critical pharmacophore or as a structural anchor to orient other functional groups. While specific examples incorporating the complete this compound scaffold are emerging, the extensive use of both anilines and cyclopropylamines in drug discovery underscores its high potential as a building block for novel therapeutics.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 3-(1-Aminocyclopropyl)aniline, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the amine protons, and the cyclopropyl (B3062369) protons. The protons on the aniline (B41778) ring would likely appear as complex multiplets in the aromatic region (approximately 6.5-7.2 ppm). The chemical shifts of these protons are influenced by the electron-donating nature of both the amino group and the aminocyclopropyl substituent. The two amine groups, one on the ring and one on the cyclopropyl group, would present as broad singlets, and their chemical shifts would be sensitive to solvent and concentration. The protons of the cyclopropyl ring are anticipated to appear in the aliphatic region, likely as two distinct multiplets due to their diastereotopic nature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The aromatic carbons would resonate in the downfield region (around 110-150 ppm). The carbon atom attached to the amino group (C1 of the cyclopropyl group) and the carbon of the aniline ring bearing the aminocyclopropyl substituent (C3) would have characteristic chemical shifts. The methylene (B1212753) carbons of the cyclopropyl ring would appear in the upfield aliphatic region.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.2 (m) | 115 - 130 |

| Aromatic C-NH₂ | - | ~147 |

| Aromatic C-Cyclopropyl | - | ~140 |

| Cyclopropyl CH₂ | 0.8 - 1.2 (m) | 15 - 25 |

| Cyclopropyl C-NH₂ | - | 30 - 40 |

| Aniline NH₂ | 3.5 - 4.5 (br s) | - |

| Cyclopropylamine (B47189) NH₂ | 1.5 - 2.5 (br s) | - |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. The expected monoisotopic mass can be calculated with high precision, confirming the molecular formula of C₉H₁₂N₂.

Fragmentation analysis, typically performed using techniques like electron ionization (EI) or collision-induced dissociation (CID), would reveal the characteristic fragmentation pathways of the molecule. A primary fragmentation would likely involve the loss of the amino group from the cyclopropyl moiety or cleavage of the cyclopropyl ring. The aniline ring would also contribute to the fragmentation pattern, with potential loss of HCN or other small neutral molecules.

Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

| [M+H]⁺ | 149.1073 | - |

| [M-NH₂]⁺ | 132.0808 | NH₃ |

| [C₉H₁₀N]⁺ | 132.0813 | NH₂ |

| [C₆H₆N]⁺ | 92.0500 | C₃H₆N |

| [C₆H₅]⁺ | 77.0391 | C₃H₇N₂ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-N, aromatic C-H, and aromatic C=C bonds. The N-H stretching vibrations of the two primary amine groups would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H bending vibrations would be observed around 1600-1650 cm⁻¹. Aromatic C-H stretching would be seen just above 3000 cm⁻¹, while the C=C stretching of the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations for both the aromatic and aliphatic amines would be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum. The cyclopropyl ring breathing mode would also be expected to be Raman active.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| N-H Bend | 1600 - 1650 | 1600 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-N Stretch (aromatic) | 1250 - 1350 | 1250 - 1350 |

| C-N Stretch (aliphatic) | 1020 - 1250 | 1020 - 1250 |

| Cyclopropyl Ring Modes | 800 - 1000 | 800 - 1000 |

X-ray Crystallography for Solid-State Structural Elucidation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine groups. It is anticipated that the amine groups would act as hydrogen bond donors, potentially forming a network with neighboring molecules.

Predicted Key Structural Parameters from X-ray Crystallography

| Parameter | Predicted Value |

| Aromatic C-C Bond Length | ~1.39 Å |

| Aromatic C-N Bond Length | ~1.40 Å |

| Cyclopropyl C-C Bond Length | ~1.51 Å |

| Cyclopropyl C-N Bond Length | ~1.47 Å |

| C-N-H Bond Angle | ~109.5° |

| Intermolecular H-bond Distance (N-H···N) | 2.8 - 3.2 Å |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The aniline chromophore in this compound is expected to give rise to characteristic absorption bands in the UV region. The primary absorption bands would be due to π → π* transitions of the benzene ring. The presence of the amino and aminocyclopropyl substituents, both being electron-donating groups, would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The n → π* transitions associated with the lone pairs of the nitrogen atoms are also possible but are generally weaker.

Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Solvent |

| π → π* (Primary) | ~240 | Hexane |

| π → π* (Secondary) | ~290 | Hexane |

Electron Paramagnetic Resonance (EPR) Spectroscopy in Mechanistic Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons, such as radicals. While this compound itself is not a radical, EPR spectroscopy could be employed in mechanistic studies involving this compound. For instance, if the compound undergoes oxidation to form a radical cation, EPR would be instrumental in characterizing this species. nih.govtue.nl The spectrum would provide information about the g-factor and hyperfine coupling constants, revealing the distribution of the unpaired electron density across the molecule. nih.govtue.nl This would be particularly insightful for understanding its reactivity in redox processes.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 3-(1-Aminocyclopropyl)aniline. researchgate.net These calculations can determine the distribution of electrons within the molecule, identifying regions of high or low electron density. This information is crucial for predicting reactivity, as electron-rich areas are susceptible to electrophilic attack and electron-poor areas to nucleophilic attack.

Methods like DFT with basis sets such as 6-311G** or B3LYP/6-31G(d,p) are commonly employed to optimize the molecular geometry and calculate electronic properties. d-nb.infonih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov For aniline (B41778) derivatives, substituent effects on electronic properties and pKa have been successfully studied using these methods.

Table 1: Representative Quantum Chemical Parameters Calculable for this compound

| Parameter | Significance | Typical Computational Method |

|---|---|---|

| HOMO Energy | Indicates the ability to donate electrons. | DFT (e.g., B3LYP/6-31G(d,p)) |

| LUMO Energy | Indicates the ability to accept electrons. | DFT (e.g., B3LYP/6-31G(d,p)) |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | Calculated from HOMO and LUMO energies |

| Mulliken Charges | Describes the partial charge on each atom. | DFT (e.g., B3LYP/6-311G(d,p)) |

Computational Elucidation of Reaction Mechanisms and Pathways

Theoretical modeling can elucidate the step-by-step mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed. For instance, studies on the reaction of 4-methyl aniline with hydroxyl radicals have used methods like M06-2X and CCSD(T) to map out reaction pathways and determine kinetics. mdpi.com

This approach could be used to study the synthesis of this compound or its subsequent reactions. For example, in the context of its parent structure, 1-aminocyclopropane-1-carboxylic acid (ACC), DFT calculations have been used to investigate the complex oxidation reaction catalyzed by ACC oxidase, revealing details of bond cleavage and the formation of intermediates. researchgate.netnih.gov Such computational investigations provide insights into reaction viability and can guide the optimization of reaction conditions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function, particularly in biological systems. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. The aniline molecule itself is nonplanar, and substituents on the phenyl ring can influence the out-of-plane angle of the amino group. For the aminocyclopropyl group, conformational energy calculations using molecular mechanics have been performed on related model peptides, showing a preference for specific helical or turn structures. nih.gov

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. mdpi.com MD simulations track the movements of atoms and molecules, offering insights into conformational changes, interactions with solvent molecules, and the stability of molecular complexes. mdpi.comsemanticscholar.org These simulations are particularly valuable in drug discovery for understanding how a ligand like this compound might bind to a biological target. mdpi.com The process typically involves creating a simulation box with the molecule, solvent, and any other relevant components, and then solving Newton's equations of motion for the system over a set period. mdpi.com

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, such as NMR, IR, and UV-Vis spectra. By calculating these properties for a proposed structure, researchers can compare the theoretical spectra to experimental data to confirm the identity and purity of a compound.

For example, DFT calculations can predict the chemical shifts (¹H and ¹³C NMR) and vibrational frequencies (IR) of this compound. nih.gov The accuracy of these predictions depends on the level of theory and basis set used. Studies on similar molecules, like 3-aminoisoxazole, have shown that computational predictions of rotational constants and other spectroscopic parameters are crucial for analyzing experimental spectra. mdpi.com Such calculations can also help assign specific peaks in a complex spectrum to particular atoms or functional groups within the molecule.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. gardp.org Computational methods, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, are central to modern SAR analysis. oncodesign-services.comresearchgate.net These models build mathematical relationships between a set of molecular descriptors (calculated properties) and an observed biological activity. creative-proteomics.com

For a compound like this compound, a QSAR study would involve:

Generating a set of analogs with varied structural modifications.

Calculating a range of molecular descriptors for each analog (e.g., electronic, steric, and hydrophobic properties).

Measuring the biological activity of each analog.

Using statistical methods or machine learning to build a model that predicts activity based on the descriptors. nih.gov

While specific SAR studies for this compound are not detailed in the literature, the general approach allows researchers to predict the activity of new, unsynthesized compounds and to guide the design of molecules with improved potency and selectivity. oncodesign-services.com

In Silico Assessment of Molecular Properties (e.g., Lipophilicity)

In silico (computer-based) methods are widely used to predict the physicochemical properties of molecules, which are critical for drug development. These predictions help assess a compound's "drug-likeness" and its likely Absorption, Distribution, Metabolism, and Excretion (ADME) profile. researchgate.netbiotechnologia-journal.org

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key parameter that affects a drug's absorption and distribution. nih.gov Various computational algorithms can predict the logP value of this compound based on its structure. These predictions, alongside calculations of other properties like molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors, are used to evaluate compliance with guidelines like Lipinski's Rule of Five. biotechnologia-journal.orgnih.govnih.gov

Table 2: Representative In Silico Properties and Their Significance

| Property | Significance in Drug Development | Common Prediction Method |

|---|---|---|

| logP (Lipophilicity) | Affects solubility, absorption, and membrane permeability. | Fragment-based contribution methods (e.g., ClogP, XLOGP3) |

| Topological Polar Surface Area (TPSA) | Predicts transport properties like intestinal absorption and blood-brain barrier penetration. | Sum of fragment-based contributions. biotechnologia-journal.org |

| Molecular Weight (MW) | Influences size-related diffusion and transport. | Sum of atomic weights |

| Hydrogen Bond Donors/Acceptors | Affects solubility and binding to biological targets. | Rule-based counting from the molecular structure |

| Aqueous Solubility (logS) | Crucial for bioavailability. | Models based on logP and other descriptors |

These in silico assessments provide an early indication of a compound's potential as a drug candidate, helping to prioritize experimental efforts. researchgate.net

Applications in Chemical Synthesis and Biological Research Tools

Building Block Utility in Total Synthesis and Methodology Development

While specific applications of 3-(1-Aminocyclopropyl)aniline in the total synthesis of natural products are not yet extensively documented in publicly available literature, its potential as a strategic building block is significant. The molecule offers two distinct points for chemical modification: the primary amine on the cyclopropane (B1198618) ring and the aniline's amino group and aromatic ring. This dual reactivity allows for sequential or orthogonal functionalization, enabling the construction of complex molecular architectures.

In methodology development, aminocyclopropanes are recognized for their unique reactivity. For instance, photochemical methods have been developed to convert aminocyclopropanes into other valuable scaffolds like 1-aminonorbornanes through processes initiated by the homolytic fragmentation of amine radical cation intermediates. researchgate.netnih.gov This highlights the potential of the aminocyclopropyl group within this compound to participate in novel, light-driven chemical transformations for creating diverse and structurally complex compounds.

Synthesis of Conformationally Restricted Amino Acids and Peptidomimetics

The design of peptidomimetics—molecules that mimic the structure and function of peptides—is a crucial strategy in drug discovery to overcome the limitations of natural peptides, such as poor metabolic stability. nih.gov The incorporation of conformationally constrained amino acids is a key approach in this field. nih.govnih.gov

The 1-aminocyclopropane-1-carboxylic acid (ACC) scaffold, closely related to the aminocyclopropyl group in the subject compound, is well-known for inducing specific, predictable conformations in peptide chains. nih.gov It favors the adoption of structures like the gamma-turn. nih.gov By serving as a precursor to a non-natural amino acid, this compound allows for the introduction of a rigid cyclopropane unit into a peptide backbone. This rigidity reduces the molecule's conformational flexibility, which can lead to enhanced binding affinity for biological targets and improved stability. The aniline (B41778) portion of the molecule provides a handle for attaching side chains or linking the constrained amino acid into larger peptidomimetic structures.

Contribution to Heterocyclic Chemistry (e.g., Indole (B1671886), Quinoline (B57606), Oxindole Synthesis)

The aniline moiety is a cornerstone in the synthesis of a vast array of nitrogen-containing heterocyclic compounds. uomustansiriyah.edu.iq As a substituted aniline, this compound can serve as a direct precursor to novel heterocycles bearing the unique aminocyclopropyl substituent. This allows for the creation of new chemical entities with distinct three-dimensional shapes.

Several classic and modern synthetic methods for forming heterocyclic rings utilize anilines as key starting materials. chemcess.com For example, quinoline derivatives can be synthesized through various named reactions involving the condensation of anilines with other reagents. Similarly, indole synthesis can be achieved through multiple pathways that begin with an aniline derivative. The use of this compound in these reactions would predictably yield quinolines and indoles functionalized at a specific position with the aminocyclopropyl group, thereby providing access to a new region of chemical space.

| Heterocycle | Named Synthesis Reaction | General Reactants with Aniline |

|---|---|---|

| Quinoline | Skraup Synthesis | Glycerol, sulfuric acid, oxidizing agent |

| Quinoline | Friedländer Synthesis | o-aminobenzaldehyde or ketone |

| Quinoline | Combes Synthesis | 1,3-Dicarbonyl compounds |

| Indole | Fischer Indole Synthesis | (Requires conversion to a hydrazine (B178648) first) |

| Indole | Gassman Indole Synthesis | Aniline, t-butyl hypochlorite, and a β-keto thioether |

Development of Enzyme Inhibitors and Chemical Probes for Biological Systems

The structural components of this compound make it an attractive scaffold for designing enzyme inhibitors and chemical probes. The aminocyclopropyl group is a core feature of 1-aminocyclopropane-1-carboxylic acid (ACC), a key intermediate in the biosynthesis of the plant hormone ethylene. frontiersin.orgsigmaaldrich.com The enzyme that synthesizes ACC, ACC synthase (ACS), is a target for inhibitors. nih.govnih.govwikipedia.org The structural similarity suggests that derivatives of this compound could be explored as potential inhibitors for ACS or other enzymes that process amino acids. nih.govnih.gov

As a chemical probe, the aminocyclopropyl group offers unique reactivity that can be harnessed for detection or labeling. For example, related N-cyclopropylanilines have been developed as probes that undergo irreversible ring-opening upon single-electron oxidation. This property can be used to study oxidative processes in biological or environmental systems. The aniline moiety provides a site for attaching reporter groups like fluorophores or biotin, further enhancing its utility as a modular chemical tool for biological investigations.

Exploration of Novel Chemical Space in Drug Discovery (e.g., Aniline Bioisosteres)

In medicinal chemistry, the aniline substructure is common but can be problematic due to its susceptibility to metabolic oxidation by the liver, which can lead to the formation of toxic reactive metabolites. umich.edu This has driven a search for "bioisosteres"—structurally different groups that maintain the desired biological activity but have improved metabolic profiles. nih.govdrughunter.com

A key strategy in modern drug discovery is to replace flat, aromatic structures with more three-dimensional, saturated (sp³-rich) scaffolds. researchgate.netnih.gov This can improve properties like solubility and metabolic stability while providing new vectors for interacting with protein targets. This compound is an excellent example of a molecule that embodies this principle. It can be used as a building block to replace a traditional aniline in a drug candidate. The rigid, saturated aminocyclopropane portion introduces 3D character and can serve as a metabolically more stable alternative to a simple alkyl or aromatic group, potentially mitigating the risks associated with aniline metabolism. nih.govumich.edu Research has shown that aminocyclopropanes can be converted into scaffolds like 1-aminonorbornanes, which have demonstrated low propensity for forming reactive metabolites, underscoring their potential as aniline bioisosteres. nih.gov

Role in the Synthesis of Functional Materials (as building blocks for polymers, optical materials, etc.)

Aniline itself is the monomer for polyaniline (PANI), one of the most studied conductive polymers. nih.gov The properties of PANI can be tuned by synthesizing it from aniline derivatives. rsc.orgresearchgate.net The substituent on the aniline ring can influence the resulting polymer's solubility, morphology, conductivity, and sensor capabilities through steric and electronic effects. nih.govrsc.org

This compound can be used as a novel monomer for oxidative polymerization to create a new class of PANI. The bulky and polar aminocyclopropyl group would be expected to significantly alter the polymer's properties compared to unsubstituted PANI. For instance, it could disrupt the packing of polymer chains, potentially increasing solubility in common organic solvents, which is often a challenge with PANI. nih.gov Furthermore, the primary amine on the cyclopropyl (B3062369) group offers a site for post-polymerization modification, allowing for the grafting of other molecules or the cross-linking of polymer chains to create functional hydrogels or other advanced materials. mdpi.com

| Property | Potential Influence of Aminocyclopropyl Substituent |

|---|---|

| Solubility | May increase solubility in organic solvents due to steric hindrance preventing tight chain packing. |

| Morphology | Could alter the polymer from nanofibrous to more granular or amorphous structures. rsc.org |

| Conductivity | Electronic and steric effects could either enhance or decrease conductivity depending on chain packing and doping efficiency. |

| Functionality | Provides a reactive handle (primary amine) for post-synthesis modification or cross-linking. |

Concluding Perspectives and Future Research Directions

Emerging Synthetic Strategies for Aminocyclopropyl Anilines

The synthesis of aminocyclopropyl anilines has been advanced by the development of novel catalytic methods that offer greater efficiency and functional group tolerance compared to traditional multi-step approaches. A significant emerging strategy involves the use of visible-light photoredox catalysis, which has become a powerful tool for forging challenging chemical bonds under mild conditions. researchgate.netchemrxiv.org This technique can facilitate the creation of the aminocyclopropane moiety or its attachment to the aniline (B41778) core through single-electron transfer (SET) processes, generating reactive radical cation intermediates from otherwise inert precursors. researchgate.netnih.gov

For instance, photoredox-catalyzed methods can enable the formal [3+2] cycloaddition of aminocyclopropanes with various reactants, a strategy that could be adapted to build the core structure. researchgate.netnih.gov These light-mediated reactions often proceed at room temperature, are tolerant of a wide array of functional groups, and can be scaled up using continuous flow processing, highlighting their potential for industrial applications. chemrxiv.orgnih.gov

Another modern approach involves the transition-metal-catalyzed coupling of aryl amines with cyclopropane (B1198618) precursors. organic-chemistry.orgorganic-chemistry.org For example, palladium-catalyzed C-N bond formation reactions can unite an appropriately functionalized cyclopropyl (B3062369) group with an aniline derivative. organic-chemistry.org Furthermore, methods leveraging the ring-opening of donor-acceptor cyclopropanes via Friedel-Crafts-type reactions with electron-rich aromatics like anilines provide a direct route to gamma-amino acid derivatives, which could serve as precursors to the target structure. acs.org

A comparison of these strategies is outlined below:

| Synthetic Strategy | Key Features | Advantages |

| Traditional Multi-Step Synthesis | Reduction of a nitro-aryl cyclopropane precursor. libretexts.orgyoutube.com | Utilizes well-established, classical reactions. |

| Photoredox Catalysis | Visible-light-mediated generation of radical intermediates. researchgate.netnih.gov | Mild conditions, high functional group tolerance, scalable. chemrxiv.orgnih.gov |

| Transition-Metal Cross-Coupling | Palladium or other metal-catalyzed C-N bond formation. organic-chemistry.org | High selectivity and efficiency for specific bond formations. |

| Lewis Acid-Catalyzed Ring-Opening | Friedel-Crafts alkylation of anilines with donor-acceptor cyclopropanes. acs.org | Direct access to functionalized aniline derivatives. |

Untapped Reactivity and Cascade Transformations

The unique structure of 3-(1-aminocyclopropyl)aniline, combining a nucleophilic aromatic amine with a strained three-membered ring, offers significant opportunities for exploring untapped reactivity. The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, which can be triggered by various stimuli to release over 100 kJ/mol of energy. researchgate.net This inherent reactivity provides a thermodynamic driving force for transformations that are not accessible to unstrained aliphatic or aromatic systems. researchgate.netnih.gov

One area of untapped potential lies in radical-triggered ring-opening reactions. The single-electron oxidation of the aniline or aminocyclopropane moiety can generate a radical cation, initiating a cascade that leads to ring cleavage and the formation of new, functionalized structures. nih.govrsc.org This principle has been demonstrated in the development of a fluorescent probe for hydroxyl radicals, where a radical-mediated ring-opening of an aminocyclopropane triggers a significant fluorescence response. rsc.org Such reactivity could be harnessed to design novel sensors or bio-orthogonal chemical tools.

Cascade reactions, which involve a series of consecutive transformations occurring in a single operation, represent another promising frontier. nih.govyoutube.com For this compound, a cascade could be initiated at either the aniline or the cyclopropane moiety. For example:

Electrophilic Aromatic Substitution Cascade: An initial electrophilic attack on the electron-rich aniline ring could be followed by an intramolecular cyclization, where the aminocyclopropyl group acts as a nucleophile or is activated to participate in a subsequent ring-expansion or rearrangement.

Ring-Opening Cascade: A Lewis acid or oxidative trigger could initiate the ring-opening of the cyclopropane, generating a 1,3-zwitterionic or diradical intermediate. acs.orgresearchgate.net This intermediate could then be trapped by the aniline nitrogen or by an external reagent in a subsequent step, leading to the rapid construction of complex heterocyclic scaffolds. frontiersin.orgnih.gov

These strategies could provide rapid access to diverse molecular architectures from a single, readily accessible starting material.

Advances in Computational Design and Prediction

Computational chemistry provides powerful tools for predicting the physicochemical properties and reactivity of molecules like this compound, thereby guiding synthetic efforts and the design of new functional molecules. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are prominent methods used to study the structural and electronic properties of aniline derivatives. researchgate.net These calculations can elucidate key parameters that govern molecular behavior.

For this compound, computational models can predict:

Geometric Parameters: The C-N bond length and the angle between the amino group and the phenyl ring, which are known to influence the pKa and basicity of anilines. journaleras.com The sp3-hybridized cyclopropyl group is expected to alter these parameters compared to a planar substituent.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. researchgate.net The aminocyclopropyl group, being an electron-donating group, is predicted to raise the HOMO energy, making the aniline ring more susceptible to electrophilic attack and oxidation compared to unsubstituted aniline.

Spectroscopic Properties: Computational methods can simulate UV-visible and IR spectra, which can be correlated with experimental data to confirm the structure and electronic transitions of the molecule.

Reactivity Indices: Parameters such as ionization potential, electron affinity, and molecular electrostatic potential (MEP) maps can predict sites of electrophilic and nucleophilic attack, guiding the exploration of the molecule's reactivity. journaleras.com

The table below contrasts the known properties of aniline with the predicted effects of adding a 3-(1-aminocyclopropyl) substituent, based on established computational trends for aniline derivatives. researchgate.netjournaleras.comresearchgate.net

| Property | Aniline (Reference) | Predicted Effect for this compound | Rationale |

| HOMO Energy | -5.1 eV (Typical) | Higher (Less Negative) | The aminocyclopropyl group is electron-donating, destabilizing the HOMO. ashp.org |

| LUMO Energy | ~0.3 eV (Typical) | Minor Change | Substituent effects are typically more pronounced on the HOMO. |

| HOMO-LUMO Gap | ~5.4 eV | Smaller | A higher HOMO energy leads to a reduced energy gap. |

| Ionization Potential | Lower | The energy required to remove an electron is reduced due to the electron-donating substituent. | |

| pKa | 4.6 | Higher | Increased electron density on the nitrogen atom enhances basicity. journaleras.com |

| C(aryl)-N Bond Length | 1.41 Å | Potentially Longer | Steric and electronic effects from the bulky substituent may alter the bond length. wikipedia.org |

Expanding Applications in Chemical Biology and Materials Science

The unique structural and electronic properties of this compound position it as a valuable building block in both chemical biology and materials science.

Chemical Biology and Medicinal Chemistry: A major application is its use as an aniline bioisostere . nih.gov Anilines are common motifs in pharmaceuticals, but they are often metabolized by cytochrome P450 enzymes to form toxic, reactive quinone-imine species, leading to adverse drug reactions. nih.govumich.edu Saturated, sp3-rich carbocycles like the aminocyclopropyl group serve as metabolically stable mimics of the aniline ring. umich.educhem-space.com Replacing a problematic aniline moiety in a drug candidate with this compound could mitigate toxicity while preserving the necessary three-dimensional shape and vector for receptor binding. nih.gov The development of such isosteres is a key strategy in modern drug discovery to create safer medicines. researchgate.netnih.gov Additionally, aminocyclopropane derivatives have been investigated as ligands for the NMDA receptor, suggesting that the core scaffold may possess inherent biological activity. nih.gov

Materials Science: In materials science, this compound can be envisioned as a functional monomer for the synthesis of novel conducting polymers. Aniline itself is the precursor to polyaniline, a widely studied conducting polymer with applications in sensors, electronics, and anti-corrosion coatings. nih.govdcceew.gov.au By incorporating the aminocyclopropyl group, new functionalized polymers with tailored properties could be created.

Potential advantages include:

Enhanced Solubility: The bulky, non-planar aminocyclopropyl group could disrupt polymer chain packing, potentially increasing the solubility of the resulting polymer in common organic solvents and facilitating processing.

Post-Polymerization Modification: The strained cyclopropane ring serves as a reactive handle. After polymerization, the rings along the polymer backbone could be selectively opened to introduce new functional groups, creating highly tailored materials.

Tuned Electronic Properties: The electron-donating nature of the substituent would alter the electronic band gap of the polymer, tuning its conductivity and optical properties for specific sensor or electronic applications. researchgate.net

Novel Morphologies: The introduction of the three-dimensional cyclopropyl group could influence the self-assembly and morphology of the polymer films, impacting their performance in devices. academie-sciences.fr

| Field | Potential Application | Key Feature Utilized |

| Chemical Biology | Aniline Bioisostere in Drug Design | Metabolic stability, similar 3D spatial arrangement to aniline. nih.govumich.edu |

| Chemical Biology | Development of Bio-orthogonal Probes | Strain-driven, triggerable ring-opening reactivity. rsc.org |

| Medicinal Chemistry | Scaffolds for CNS-active agents | Core structure acts as a ligand for receptors like NMDA. nih.gov |

| Materials Science | Soluble Conducting Polymers | Bulky, sp3-rich substituent disrupts chain packing. |

| Materials Science | Functionalizable Materials | Reactive cyclopropane ring allows for post-polymerization modification. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.